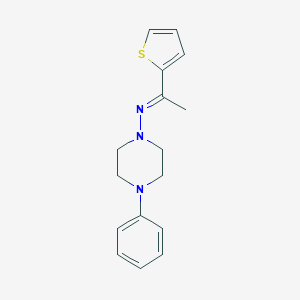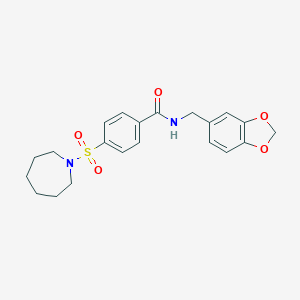
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE is an organic compound that belongs to the class of phthalazines This compound is characterized by the presence of a phthalazine core substituted with a 4-methylphenoxy group and a thien-2-yl group
Vorbereitungsmethoden
The synthesis of 1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE typically involves the condensation of 4-methylphenol with thien-2-ylphthalazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thienyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE can be compared with other similar compounds, such as:
Phthalazine derivatives: These compounds share the phthalazine core structure and may exhibit similar biological activities.
Phenoxy-substituted compounds: Compounds with phenoxy groups may have similar chemical reactivity and applications.
Thienyl-substituted compounds: These compounds share the thienyl group and may have similar properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H14N2OS |
|---|---|
Molekulargewicht |
318.4g/mol |
IUPAC-Name |
1-(4-methylphenoxy)-4-thiophen-2-ylphthalazine |
InChI |
InChI=1S/C19H14N2OS/c1-13-8-10-14(11-9-13)22-19-16-6-3-2-5-15(16)18(20-21-19)17-7-4-12-23-17/h2-12H,1H3 |
InChI-Schlüssel |
MPHAAZXUJPQEQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-chlorophenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazol-6-yl ethyl ether](/img/structure/B382426.png)
![2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382427.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B382428.png)

![(E)-2-(2-(4-(3-(furan-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382431.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(ethylsulfanyl)-1H-benzimidazole](/img/structure/B382433.png)

![N-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B382439.png)


![4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B382444.png)
![ethyl 2-{[4-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382445.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-1-[4-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B382446.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B382447.png)
